molecular formula C15H8Cl2N2O4 B3035149 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione CAS No. 303149-87-3

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione

Cat. No.: B3035149
CAS No.: 303149-87-3
M. Wt: 351.1 g/mol
InChI Key: VVMCMQGSWPBJIC-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group and a nitro group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with an indole derivative under specific conditions to introduce the dichlorobenzyl group. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Safety measures are also implemented to handle hazardous chemicals and by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dichlorobenzyl group may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorobenzaldehyde: An intermediate in organic synthesis.

    Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity .

Uniqueness

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione is unique due to its combination of a dichlorobenzyl group and a nitro group on an indole core. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O4/c16-9-2-1-8(12(17)5-9)7-18-13-4-3-10(19(22)23)6-11(13)14(20)15(18)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCMQGSWPBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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